Nitric acid--(2S)-2-bromopropan-1-ol (1/1)
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Overview
Description
Nitric acid–(2S)-2-bromopropan-1-ol (1/1) is a compound that combines nitric acid with (2S)-2-bromopropan-1-ol in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–(2S)-2-bromopropan-1-ol typically involves the reaction of (2S)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The reaction can be represented as follows:
(2S)-2-bromopropan-1-ol+HNO3→Nitric acid–(2S)-2-bromopropan-1-ol (1/1)
Industrial Production Methods: In an industrial setting, the production of nitric acid–(2S)-2-bromopropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Nitric acid–(2S)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated acids, while substitution can produce various substituted alcohols.
Scientific Research Applications
Nitric acid–(2S)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which nitric acid–(2S)-2-bromopropan-1-ol exerts its effects involves the interaction of the bromine atom with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This process can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
2-Bromopropan-1-ol: Lacks the nitric acid component, making it less reactive in certain chemical reactions.
Nitric acid–(2R)-2-bromopropan-1-ol (1/1): The (2R) isomer has different stereochemistry, which can affect its reactivity and applications.
2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: Nitric acid–(2S)-2-bromopropan-1-ol is unique due to the presence of both nitric acid and the (2S)-2-bromopropan-1-ol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
651007-58-8 |
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Molecular Formula |
C3H8BrNO4 |
Molecular Weight |
202.00 g/mol |
IUPAC Name |
(2S)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m0./s1 |
InChI Key |
WFEIYHSGCLXOTO-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](CO)Br.[N+](=O)(O)[O-] |
Canonical SMILES |
CC(CO)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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